molecular formula C28H34F2N6O5S B13440881 Acetoxy Ticagrelor Acetonide CAS No. 1628340-74-8

Acetoxy Ticagrelor Acetonide

Cat. No.: B13440881
CAS No.: 1628340-74-8
M. Wt: 604.7 g/mol
InChI Key: NLSOWKSOHDESKM-MCHVBHGGSA-N
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Description

Acetoxy Ticagrelor Acetonide (CAS: 1628340-74-8) is a chemically modified derivative of Ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet agent. Its molecular formula is C28H34F2N6O5S, with a molecular weight of 604.67 g/mol . The compound features an acetoxy group (CH3COO-) and an acetonide moiety (a cyclic ketone derivative), which distinguish it from the parent molecule, Ticagrelor. It is primarily utilized in research settings for studying neuroinflammation, purinergic signaling, and drug impurity profiling .

Key characteristics include:

  • Purity: >95% (HPLC)
  • Storage: -20°C
  • Applications: Intermediate in pharmaceutical synthesis, reference standard for quality control, and tool compound for receptor studies .

Properties

CAS No.

1628340-74-8

Molecular Formula

C28H34F2N6O5S

Molecular Weight

604.7 g/mol

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl acetate

InChI

InChI=1S/C28H34F2N6O5S/c1-5-10-42-27-32-25(31-19-12-16(19)15-6-7-17(29)18(30)11-15)22-26(33-27)36(35-34-22)20-13-21(39-9-8-38-14(2)37)24-23(20)40-28(3,4)41-24/h6-7,11,16,19-21,23-24H,5,8-10,12-13H2,1-4H3,(H,31,32,33)/t16-,19+,20+,21-,23-,24+/m0/s1

InChI Key

NLSOWKSOHDESKM-MCHVBHGGSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOC(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOC(=O)C)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxy Ticagrelor Acetonide involves multiple steps, starting from the base structure of Ticagrelor. The process typically includes the introduction of the acetoxy group and the formation of the acetonide protecting group. The critical steps in the synthesis are optimized to ensure high yield and purity. For instance, the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of the triazole compound through diazotization, is a key step .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure safety and efficiency. The use of response surface methodology and one-pot reactions are common strategies to enhance yield and reduce production costs .

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The ester group in Acetoxy Ticagrelor Acetonide undergoes hydrolysis to form the corresponding carboxylic acid intermediate, a prerequisite for subsequent reduction.

Reaction Conditions:

ParameterDetailsSource
Base Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates
Solvent Polar solvents (methanol, ethanol, THF) or water-organic mixtures
Temperature 50–80°C
Yield >90% (isolated as crystalline solid)

This step converts the ethyl acetate moiety into a carboxylic acid, enabling further functionalization. The reaction is typically monitored via HPLC to ensure completion and purity (>99%) .

Reduction of the Carboxylic Acid to Alcohol

The hydrolyzed acid intermediate is reduced to a primary alcohol, a key step in forming Ticagrelor’s active hydroxyl group.

Reducing Agents and Efficiency:

AgentConditionsSelectivityYieldSource
LiAlH₄ (LAH) Anhydrous THF, 0–25°CHigh85–90%
NaBH₄-BF₃·OEt₂ Dichloromethane, refluxModerate75–80%
SmI₂ THF, H₂O co-solventHigh88%

LAH is preferred for its high efficiency, though NaBH₄-BF₃·OEt₂ offers safer handling. The reduction is stereospecific, preserving the cyclopentane ring’s configuration .

Acetonide Deprotection

The acetonide protecting group is cleaved under acidic conditions to expose vicinal diols, critical for Ticagrelor’s bioactivity.

Deprotection Parameters:

Acid ReagentSolventTime (h)Purity Post-DeprotectionSource
HCl (aq.) DCM/water biphasic2–3>99.85%
Trifluoroacetic Acid DCM1–299.5%

Biphasic HCl in DCM minimizes side reactions (e.g., methyl chloride formation) and achieves >99% purity .

Coupling with Cyclopropylamine Derivative

The deprotected intermediate undergoes nucleophilic substitution with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine to form Ticagrelor.

Optimization Data:

SolventBaseCatalystTemperature (°C)YieldPurity (HPLC)Source
AcetonitrileK₂CO₃25–3098%93%
EthanolTriethylamineDBU75–7862.5%68%

Acetonitrile with anhydrous K₂CO₃ achieves near-quantitative yields under mild conditions, avoiding high-pressure reactors used in earlier methods .

Key Impurities and Mitigation

Critical impurities include O-acetyl Ticagrelor (formed during incomplete hydrolysis) and dimer byproducts .

ImpuritySourceControl StrategyPurity Impact
O-Acetyl TicagrelorResidual ester post-hydrolysisExtended reaction time, base stoichiometry<0.10%
Dimer ByproductCoupling side reactionSolvent optimization (MEG vs. ethanol)Eliminated

Structural Confirmation

Post-reaction intermediates are characterized via:

  • NMR : Confirms stereochemistry (e.g., ¹³C NMR for acetonide δ 98–110 ppm) .

  • MS : Molecular ion peak at m/z 604.7 [M+H]⁺ aligns with PubChem data .

Scientific Research Applications

Acetoxy Ticagrelor Acetonide has a wide range of applications in scientific research:

Mechanism of Action

Acetoxy Ticagrelor Acetonide exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This mechanism is similar to that of Ticagrelor, but the presence of the acetoxy and acetonide groups may influence its binding affinity and duration of action. The molecular targets and pathways involved include the inhibition of platelet activation and aggregation, which are crucial in preventing thrombotic events .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Acetoxy Ticagrelor Acetonide

The following table summarizes critical structural and functional differences between this compound and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application
This compound 1628340-74-8 C28H34F2N6O5S 604.67 Acetoxy, Acetonide P2Y receptor research, neuroinflammation
Ticagrelor Acetonide 274693-26-4 C26H32F2N6O4S 562.63 Acetonide Anticoagulant intermediate
Deshydroxy Azido Ticagrelor Acetonide 1902184-00-2 C26H31F2N9O3S 587.64 Azido, Acetonide Click chemistry applications
Deshydroxy Ticagrelor Acetonide Methanesulfonate 1902183-99-6 C27H34F2N6O6S2 640.72 Methanesulfonate, Acetonide Ionic derivative for solubility enhancement

Key Observations :

  • The acetoxy group in this compound increases its molecular weight by ~42 g/mol compared to Ticagrelor Acetonide, likely enhancing lipophilicity and membrane permeability .
  • Substitutions such as azido (Deshydroxy Azido Ticagrelor Acetonide) or methanesulfonate groups alter reactivity and solubility, enabling diverse applications in drug discovery .
(a) Ticagrelor Acetonide vs. This compound
  • Structural Difference : this compound replaces a hydroxyl group in Ticagrelor Acetonide with an acetoxy group.
  • Functional Impact :
    • The acetoxy group may improve metabolic stability by reducing oxidative degradation .
    • In antimalarial studies, acetoxy substitutions in similar compounds (e.g., punctaporonins) enhanced activity by ~4-fold compared to hydroxylated analogues .
(b) Cangrelor vs. Ticagrelor Derivatives

Its phosphoryl group reduces VPAC receptor activity compared to Ticagrelor derivatives, highlighting the importance of uncharged substituents for receptor modulation .

(c) SAR Insights from Antimalarial Compounds
  • Acetoxy and acetonide groups in antimalarial agents (e.g., compound 11) correlate with strong antiplasmodial activity (IC50: 1.84 μM), whereas chlorine substitutions abolish activity . This suggests that electron-donating groups (e.g., acetoxy) are critical for target engagement.

Q & A

Q. How do pharmacogenomic factors influence the variability in this compound’s antiplatelet effects?

  • Methodological Answer : Genotype patients for CYP2C19 and ABCB1 polymorphisms. Stratify PK/PD data by genotype using ANOVA or mixed-effects models. For genome-wide association studies (GWAS), adjust for population stratification via principal component analysis (PCA) .

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